molecular formula C10H10N4 B8804696 N2-phenylpyrimidine-2,5-diamine

N2-phenylpyrimidine-2,5-diamine

Cat. No.: B8804696
M. Wt: 186.21 g/mol
InChI Key: QVCDYHYPPCHQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-phenylpyrimidine-2,5-diamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This structure is a core component in the development of small molecule inhibitors targeting various protein kinases . Kinases are critical enzymes involved in signal transduction pathways that regulate cell growth, differentiation, and survival, making them important targets for therapeutic intervention . Compounds based on the N-phenylpyrimidine-2,5-diamine structure are frequently explored for their potential in oncology research, as they can be designed to inhibit key kinases involved in cancer cell proliferation . The versatility of this scaffold allows for extensive structural modification, enabling researchers to fine-tune properties such as potency, selectivity, and solubility for specific biological targets . This compound is provided for research purposes to support the synthesis and biological evaluation of novel kinase inhibitors. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-N-phenylpyrimidine-2,5-diamine

InChI

InChI=1S/C10H10N4/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,11H2,(H,12,13,14)

InChI Key

QVCDYHYPPCHQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)N

Origin of Product

United States

Synthetic Methodologies for N2 Phenylpyrimidine 2,5 Diamine and Structural Analogs

Established Synthetic Pathways for the Pyrimidine-2,5-diamine Core

The formation of the central pyrimidine-2,5-diamine scaffold is a critical step, achievable through several reliable synthetic routes. The most prominent methods include condensation reactions with imidamide precursors and reduction approaches starting from nitro-substituted pyrimidines.

Condensation Reactions Utilizing Imidamide Precursors

The construction of the pyrimidine (B1678525) ring often involves the cyclocondensation of a three-carbon unit with an imidamide derivative, such as guanidine (B92328) or other amidines. organic-chemistry.org This fundamental approach allows for the formation of the di-amino substituted pyrimidine core.

A common strategy involves the reaction of a β-dicarbonyl compound or its equivalent with guanidine. For instance, the condensation of chalcones (α,β-unsaturated ketones) with substituted amidines leads to the formation of substituted pyrimidines. researchgate.net Similarly, reacting (E)-1-aryl-3-aryl-prop-2-en-1-ones with guanidinium (B1211019) hydrochloride in the presence of a base like sodium hydroxide (B78521) is an effective method for creating 2-aminopyrimidines. nih.gov Another variation utilizes ethoxymethylenemalononitrile, which condenses with guanidine nitrate (B79036) in the presence of sodium ethoxide to yield a diaminopyrimidine derivative. nih.gov

Modern methods have expanded this scope, including one-pot, multi-component reactions. A ZnCl2-catalyzed three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can produce various 4,5-disubstituted pyrimidines. organic-chemistry.org A protocol for the single-step synthesis of pyrimidines has also been described through the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride. nih.gov

Table 1: Examples of Condensation Reactions for Pyrimidine Core Synthesis

Precursors Reagents & Conditions Product Type Reference
Chalcone & Guanidinium Hydrochloride NaOH, Ethanol (B145695), Reflux 2-Aminopyrimidine nih.gov
Guanidine Nitrate & Ethoxymethylenemalononitrile Sodium Ethoxide, Ethanol 2,4-Diamino-5-cyanopyrimidine nih.gov
Ketone, Aldehyde, Amidine TEMPO, Iron(II)-complex Polysubstituted Pyrimidine organic-chemistry.org
N-Aryl Amide & Nitrile Trifluoromethanesulfonic Anhydride, 2-Chloropyridine Substituted Pyrimidine nih.gov
Chalcones & Substituted Amidines N/A Substituted Pyrimidines researchgate.net

Reduction-Based Approaches from Nitro-Substituted Pyrimidines

An alternative and widely used pathway to obtain pyrimidine diamines involves the chemical reduction of a nitro group at the desired position on the pyrimidine ring. The nitro group often serves as a precursor to the amine functionality due to its strong electron-withdrawing nature, which can facilitate certain synthetic steps before its conversion.

A variety of reducing agents and conditions can be employed for this transformation. wikipedia.org Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. wikipedia.orgorganic-chemistry.org For example, the reduction of a nitroquinazoline, a related heterocyclic system, to a triaminoquinazoline has been successfully achieved using hydrogen gas with a Raney nickel catalyst. nih.gov

Other effective reduction methods include the use of metals in acidic media, such as iron in acetic acid. wikipedia.org Additionally, systems like sodium borohydride (B1222165) (NaBH4) in the presence of transition metal complexes, such as Ni(PPh3)4, have been developed for the reduction of nitroaromatic compounds to their corresponding amines in an ethanol solvent. jsynthchem.com The choice of reducing agent can be crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups. organic-chemistry.org

Table 2: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Substrate Type Reference
Raney Nickel, H₂ 30-35 psi Nitroquinazoline nih.gov
Iron (Fe) Acidic Media Aromatic Nitro Compounds wikipedia.org
Palladium-on-Carbon (Pd/C) H₂ or Transfer Hydrogenation Aromatic Nitro Compounds wikipedia.orgorganic-chemistry.org
NaBH₄ / Ni(PPh₃)₄ Ethanol, Room Temperature Aromatic Nitro Compounds jsynthchem.com
Zinc Dust Water, Surfactant (TPGS-750-M) Aromatic Nitro Compounds organic-chemistry.org

Strategies for Introducing the N2-Phenyl Moiety

Once the pyrimidine diamine core is available, the next key step is the introduction of the phenyl group at the N2 position. This can be accomplished either by direct functionalization of the pre-formed pyrimidine ring or by constructing the ring from building blocks that already contain the phenyl group.

Direct Phenylation Techniques on Pyrimidine Diamine Precursors

Modern cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, enabling the direct phenylation of an amino group on the pyrimidine core. The Buchwald-Hartwig amination is a premier method for this purpose, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., Xantphos) and a base to couple an aryl halide or triflate with an amine. mdpi.com This reaction has been successfully applied to synthesize N-aryl-pyrimidin-2-amine derivatives in moderate to good yields. mdpi.com

Another significant method is the Suzuki cross-coupling reaction, which couples an arylboronic acid with a halogenated pyrimidine precursor in the presence of a palladium catalyst. researchgate.net This technique is highly versatile and tolerates a wide range of functional groups on both the pyrimidine and the phenyl ring. researchgate.net More advanced strategies include direct C-H arylation, where a C-H bond on a directing-group-containing substrate is activated and coupled with an aryl partner, often catalyzed by palladium. rsc.org

Assembly of Pre-functionalized Phenyl-Containing Building Blocks

An alternative to direct phenylation is to construct the pyrimidine ring using starting materials that already incorporate the phenyl moiety. This approach builds the final N2-phenylpyrimidine structure from the ground up.

One such method involves the condensation of an N-aryl-substituted imidamide (like N-phenylguanidine) with a suitable three-carbon synthon. A clear example is the reaction between chalcones, which contain phenyl groups, and amidines to produce phenyl-substituted pyrimidines. researchgate.netnih.gov Another established protocol involves the single-step condensation of N-aryl amides with nitriles to form the pyrimidine ring, where the N-aryl amide directly provides the N-phenyl group to the final structure. nih.gov This strategy ensures the specific placement of the phenyl group from the outset of the ring-forming reaction.

Synthesis of Substituted N2-Phenylpyrimidine-2,5-diamine Derivatives

The synthesis of derivatives of this compound, featuring various substituents on either the pyrimidine core or the phenyl ring, is crucial for exploring their chemical and biological properties. clarku.edu The synthetic strategies previously discussed can be adapted to incorporate a wide array of functional groups.

For instance, starting with substituted benzaldehydes or acetophenones allows for the creation of chalcones with desired substitution patterns on the phenyl ring. researchgate.netnih.gov These substituted chalcones can then be cyclized with guanidine to yield N2-phenylpyrimidine derivatives with corresponding substitutions. nih.gov

Similarly, cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations offer excellent functional group tolerance, enabling the synthesis of a diverse library of derivatives. mdpi.comresearchgate.net By choosing appropriately substituted arylboronic acids or anilines, a wide range of functionalities, such as methyl, methoxy (B1213986), and halo groups, can be introduced onto the N-phenyl ring. nih.govmdpi.comnih.gov The synthesis of 4-(p-tolyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine and 4-(4-chlorophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine are prime examples of this modular approach. nih.gov

Table 3: Synthesis of Substituted N2-Phenylpyrimidine Analogs

Starting Materials Reaction Type Key Reagents Product Description Reference
Substituted Chalcone & Guanidinium Hydrochloride Condensation NaOH, Ethanol 2-Amino-4-(aryl)-6-(aryl)pyrimidine nih.gov
2-Amino-4-chloropyrimidine & Arylboronic Acid Suzuki Coupling Pd(PPh₃)₂Cl₂, Na₂CO₃ N-Arylpyrimidin-2-amine mdpi.com
2-Aminopyrimidine & Substituted Aryl Halide Buchwald-Hartwig Amination Pd(dppf)Cl₂, Xantphos, NaOtBu N-(substituted-phenyl)pyrimidin-2-amine mdpi.com
6-chloro-5-azopyrimidine & Arylboronic Acid Suzuki Coupling Palladium Tetraacetate, PPh₃ 6-Aryl-5-azopyrimidine-2,4-diamine researchgate.net

Substitutions at the Pyrimidine Ring (e.g., C4, C5, C6 Positions)

Modifications to the pyrimidine ring are crucial for tuning the properties of this compound analogs. Various synthetic routes allow for the introduction of different functional groups at the C4, C5, and C6 positions.

A common strategy involves the transformation of a pre-existing functional group on the pyrimidine ring. For instance, the synthesis of 4-amino-substituted pyrimidines can be achieved from a 4-hydroxy precursor. The ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate can be converted into its 4-chloro derivative by refluxing with phosphorus oxychloride (POCl₃). mdpi.com This chloro intermediate is then reacted with ammonia (B1221849) to yield the corresponding ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylate. mdpi.com A similar substitution reaction can be performed with various primary alkyl amines to introduce different substituents at the C4 position. mdpi.com

Another key position for substitution is C5. In the synthesis of pyrimidine-2,4,5-triamine (B1267316), a crucial analog, the 5-amino group is typically introduced by the reduction of a 5-nitro group. researchgate.net

The C6 position can also be functionalized. For example, 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine has been used as a precursor in Suzuki cross-coupling reactions to introduce new aryl groups at the C6 position. researchgate.net This reaction is typically carried out using various arylboronic acids in the presence of a palladium catalyst. researchgate.net

Table 1: Examples of Substitutions at the Pyrimidine Ring

Starting MaterialReagentsPosition of SubstitutionResulting Functional Group
Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate1. POCl₃ 2. NH₃/THFC4Amino (-NH₂)
Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate1. POCl₃ 2. Primary alkyl amine/Methanol/TriethylamineC4Substituted amino (-NHR)
5-Nitro-2,4-diaminopyrimidineSodium dithionite (B78146)C5Amino (-NH₂)
6-chloro-pyrimidine derivativeArylboronic acid, Pd(OAc)₂, Ph₃P, Na₂CO₃C6Aryl group

Functionalization of the Phenyl Substituent

The phenyl ring attached at the N2 position of the pyrimidine core offers another site for structural diversification. The properties of the final compound can be significantly altered by introducing various substituents onto this ring.

Synthetic strategies often begin with an appropriately substituted aniline (B41778) or a related precursor. Patent literature describes derivatives where the phenyl ring can be substituted with a range of functional groups. google.com These include halogens, nitro groups, hydroxyl groups, alkyl groups (C1 to C3), and alkoxy moieties. google.com

In the synthesis of related 2-phenylpyrimidine (B3000279) derivatives, functionalization is often incorporated from the start. For example, the synthesis can begin with substituted bromoacetophenones, which are then converted to amino derivatives. nih.gov This approach allows for a variety of substituents on the phenyl ring, which are carried through the subsequent reaction steps to form the final pyrimidine structure. nih.gov

Preparation of N2-Phenylpyrimidine-2,4,5-triamine Analogs

A key structural analog is pyrimidine-2,4,5-triamine. A novel synthetic approach to this compound has been developed that avoids traditional methods. researchgate.netresearchgate.net This reconstructive methodology involves the transformation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure into the target triaminopyrimidine. researchgate.net

The synthesis of pyrimidine-2,4,5-triamine (referred to as compound 6 in the source literature) is achieved through the reduction of 2,4-diamino-5-nitropyrimidine. researchgate.net The choice of reducing agent is critical for the success of this transformation.

The general reaction is as follows: 2,4-Diamino-5-nitropyrimidine → Pyrimidine-2,4,5-triamine

This transformation is a key step, and its optimization is discussed in the following section. The resulting triamine is a versatile intermediate for the synthesis of other complex heterocyclic systems, such as 2-aminopurines. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of synthesizing this compound and its analogs is highly dependent on the optimization of reaction conditions. A prime example is the reduction of 2,4-diamino-5-nitropyrimidine to form pyrimidine-2,4,5-triamine. researchgate.net

Different reducing systems have been tested to maximize the yield and purity of the product. While reduction using tin (Sn) or iron (Fe) in an acidic medium was attempted, these conditions led to the formation of undesirable oily byproducts. researchgate.net In contrast, the use of sodium dithionite (Na₂S₂O₄) proved to be effective, successfully reducing the nitro group to the corresponding amine and yielding pyrimidine-2,4,5-triamine in a 59% yield. researchgate.net This suggests that for this particular substrate, sodium dithionite is the preferred reagent. researchgate.net

Table 2: Optimization of the Synthesis of Pyrimidine-2,4,5-triamine

EntryReducing AgentSolvent/ConditionsResultYieldReference
1Sodium dithionite (Na₂S₂O₄)Not specifiedClean reduction to amine59% researchgate.net
2Tin (Sn)Acidic mediumFormation of oilNot reported researchgate.net
3Iron (Fe)Acidic mediumFormation of oilNot reported researchgate.net

In other related syntheses, optimization has focused on coupling reactions. For instance, in the preparation of certain 2-phenylpyrimidine derivatives, the amide reaction between an amino-pyrimidine intermediate and various acids was optimized by using PyBop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling reagent. nih.gov This choice was made to improve the efficiency of parallel processing for creating a library of compounds. nih.gov

Spectroscopic Characterization and Structural Elucidation of N2 Phenylpyrimidine 2,5 Diamine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), within a molecule. It provides detailed information about the connectivity of atoms and the electronic structure of the compound.

Proton NMR spectroscopy of N2-phenylpyrimidine-2,5-diamine derivatives reveals characteristic signals corresponding to the protons on the pyrimidine (B1678525) and phenyl rings, as well as those of the amine groups. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of each proton. core.ac.uk Aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 9.2 ppm. researchgate.net

The protons of the pyrimidine ring are influenced by the electronegativity of the two nitrogen atoms, causing them to appear at distinct chemical shifts. For a simple pyrimidine molecule, signals can be observed around δ 9.27 (H2), 8.78 (H4, H6), and 7.36 (H5). chemicalbook.com In this compound, the substitution pattern significantly alters these values. The protons on the phenyl group attached to the amine will exhibit shifts characteristic of a substituted benzene (B151609) ring, often appearing as multiplets. core.ac.uk The NH protons of the primary and secondary amine groups typically appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

Key features in the ¹H NMR spectrum include:

Aromatic Protons: Signals for the pyrimidine and phenyl rings are found in the aromatic region. The specific substitution can lead to complex splitting patterns due to spin-spin coupling. researchgate.net

Amine Protons: The N-H protons of the 2- and 5-amino groups give rise to signals that can be confirmed by D₂O exchange, which causes the peaks to disappear.

Coupling Constants (J): The interaction between adjacent non-equivalent protons results in signal splitting, and the magnitude of the coupling constant (in Hz) provides information about the connectivity and stereochemistry of the molecule. researchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for this compound Scaffolds
Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotes
Pyrimidine-H~8.0 - 9.0Singlet or DoubletPosition is highly dependent on substitution. chemicalbook.com
Phenyl-H (ortho, meta, para)~6.8 - 7.5Multiplet, Doublet, TripletPattern depends on substitution on the phenyl ring. core.ac.uk
NH (Secondary Amine)VariableBroad SingletShift is concentration and solvent dependent; confirmed by D₂O exchange.
NH₂ (Primary Amine)VariableBroad SingletShift is concentration and solvent dependent; confirmed by D₂O exchange.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. researchgate.net Each unique carbon atom in the structure gives a distinct signal, with its chemical shift influenced by its hybridization and electronic environment. nih.gov

For this compound derivatives, the carbon atoms of the pyrimidine ring are typically observed in the range of δ 150-165 ppm for those bonded to nitrogen, while the other ring carbons appear at slightly higher fields. chemicalbook.com The carbons of the phenyl ring resonate in the aromatic region, generally between δ 115-150 ppm. core.ac.uk The chemical shift of the carbon atom attached to the secondary amine (C-ipso of the phenyl group) is particularly sensitive to the electronic effects of the pyrimidine ring. core.ac.uk

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Scaffolds
Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Pyrimidine C=N~155 - 165Carbons adjacent to ring nitrogens are significantly deshielded. chemicalbook.com
Pyrimidine C-N/C-C~100 - 150Shift depends on the specific position and substituents.
Phenyl C-ipso (attached to NH)~140 - 150Quaternary carbon, often of lower intensity. core.ac.uk
Phenyl C (ortho, meta, para)~115 - 130Specific shifts depend on the substitution pattern. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of particular bonds or functional groups, making it an excellent tool for functional group identification.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the spectrum of this compound, characteristic absorption bands confirm the presence of amine and aromatic moieties.

Key vibrational frequencies include:

N-H Stretching: The N-H bonds of the primary (NH₂) and secondary (NH) amine groups exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one.

C-H Aromatic Stretching: The C-H bonds of the pyrimidine and phenyl rings show absorption bands just above 3000 cm⁻¹. ripublication.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings are observed in the 1450-1650 cm⁻¹ region. tandfonline.com The protonation of a ring nitrogen can shift these bands to higher wavenumbers. tandfonline.com

N-H Bending: The bending vibration of the N-H bond, characteristic of amines, typically appears around 1600 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Amine (N-H)Stretching3300 - 3500Medium-Weak
Aromatic (C-H)Stretching3000 - 3100Medium-Weak
Aromatic Ring (C=C, C=N)Stretching1450 - 1650Strong-Medium
Amine (N-H)Bending1580 - 1650Medium

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For pyrimidine derivatives, Raman spectroscopy is effective in characterizing the vibrations of the heterocyclic ring. researchgate.net

A key feature in the Raman spectrum of pyrimidine-containing compounds is the signature ring breathing mode, which is a symmetric vibration of the entire ring. mdpi.com Modifications to the pyrimidine ring, such as the addition of phenylamino (B1219803) and amino substituents, will affect the frequency of this and other normal modes. mdpi.com For instance, the ring breathing mode (ν₁) of pyrimidine itself is well-documented and serves as a marker band for studying intermolecular interactions. acs.org The analysis of shifts in these vibrational modes can provide insight into solid-state packing and intermolecular hydrogen bonding. researchgate.net

Table 4: Selected Raman Shifts for Pyrimidine Derivatives
Vibrational ModeTypical Raman Shift (cm⁻¹)Notes
Ring Breathing (ν₁)~990 - 1050A strong, characteristic peak for the pyrimidine ring. mdpi.com
Ring Deformation~600 - 800Sensitive to substitution patterns.
C-H Bending~1050 - 1200In-plane bending modes. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. sphinxsai.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov

The fragmentation of pyrimidine derivatives often follows predictable pathways. sphinxsai.com Common fragmentation patterns can include:

Cleavage of the bond between the pyrimidine ring and the phenylamino substituent.

Loss of small, stable molecules or radicals such as HCN or NH₂.

Fission of the pyrimidine ring itself. sphinxsai.com

Analysis of the fragment ions helps to piece together the structure of the parent molecule and confirm the identity of the substituents and their positions. For example, the mass spectrum of 4,5-pyrimidinediamine (C₄H₆N₄) shows a molecular ion peak at m/z 110. nist.gov

Table 5: Expected Mass Spectrometry Data for this compound
AnalysisExpected ResultInformation Gained
Molecular Ion Peak (M⁺)m/z = 186.22Confirms the molecular weight of the parent compound.
Fragmentation PatternCharacteristic fragmentsProvides structural information about the connectivity of the molecule. sphinxsai.com
High-Resolution MS (HRMS)Precise mass (e.g., C₁₀H₁₀N₄)Confirms the elemental composition and molecular formula. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a fundamental check of a compound's purity and corroborates its proposed molecular formula. The experimentally determined percentages are compared against the theoretically calculated values for the expected structure. A close correlation between the found and calculated values is a strong indicator of the successful synthesis of the target compound.

For diaminopyrimidine derivatives, this analysis is a standard procedure to confirm their composition. For instance, the elemental analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, a related diaminopyrimidine derivative, yielded results in close agreement with the calculated values, thus confirming its molecular formula. nih.gov

Below is a representative data table for the elemental analysis of a diaminopyrimidine derivative:

Table 1: Elemental Analysis Data for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.gov

ElementCalculated (%)Found (%)
Carbon (C)59.9759.8882
Hydrogen (H)6.196.0750
Nitrogen (N)21.5221.3749
Sulfur (S)12.3112.3001

This data confirms the successful synthesis of C13H16N4S.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate bond lengths, bond angles, and intermolecular interactions, providing a definitive structural proof.

This method has been successfully applied to various pyrimidine derivatives to understand their molecular geometry and packing in the solid state. For example, the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine was determined to be in the monoclinic crystal system with the space group P21/c. nih.gov The analysis revealed a twisted conformation of the diaminopyrimidine group and the absence of intramolecular hydrogen bonding. nih.gov Similarly, the crystal structure of pyridine-2,5-diamine was found to be orthorhombic, with an extensive network of intermolecular N-H···N hydrogen bonds. nih.gov

The detailed crystallographic data for a representative diaminopyrimidine derivative is presented below:

Table 2: Crystal Data and Structure Refinement for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.gov

ParameterValue
Chemical formulaC13H16N4S
Molar mass260.36 g/mol
Crystal systemMonoclinic
Space groupP21/c
a (Å)14.482 (3)
b (Å)9.3850 (19)
c (Å)10.590 (2)
β (°)108.07 (3)
Volume (ų)1368.3 (5)
Z4
Radiation typeCu Kα
Temperature (K)293

Theoretical and Computational Chemistry Studies of N2 Phenylpyrimidine 2,5 Diamine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of compounds from first principles.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying a range of molecular systems. For pyrimidine (B1678525) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize molecular geometries and predict electronic properties. nih.govnih.gov These calculations are crucial for understanding the foundational electronic characteristics of a molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To explore the behavior of molecules upon electronic excitation, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govacs.org This approach is used to calculate the energies of excited states, which is essential for predicting UV-Vis absorption spectra and understanding the photophysical properties of a compound. researchgate.netresearchgate.net For similar pyrimidine compounds, TD-DFT has been employed to analyze electronic transitions and frontier molecular orbitals. nih.govacs.orgresearchgate.net

Molecular Orbital Analysis

The analysis of molecular orbitals provides deep insights into the chemical reactivity and stability of a molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. In studies of pyrimidine derivatives, FMO analysis is a standard component of computational investigations to predict their reactive behavior. nih.govresearchgate.net

Investigation of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties is a significant area of materials science, with applications in photonics and optoelectronics. Computational methods are vital for predicting the NLO response of molecules. The polarizability and first-order hyperpolarizability of pyrimidine derivatives have been investigated using computational techniques to assess their potential as NLO materials. nih.govnih.govacs.orgrsc.org These studies indicate that pyrimidine-based compounds can exhibit significant NLO properties, often enhanced by the presence of electron-donating and electron-withdrawing groups that create a "push-pull" electronic system. nih.govrsc.org

Computational Modeling of Molecular Interactions

Theoretical and computational chemistry studies provide powerful tools for understanding the molecular interactions that underpin the biological activity of N2-phenylpyrimidine-2,5-diamine derivatives. These in silico methods allow researchers to visualize and quantify the binding of these compounds to their protein targets, predict their activity, and guide the rational design of new, more potent molecules.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the protein or receptor). cmjpublishers.com This method is instrumental in studying this compound derivatives, providing insights into how they interact with their biological targets at a molecular level.

The process involves generating multiple conformations of the ligand within the protein's binding pocket and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The conformation with the most favorable binding energy (lowest docking score) is considered the most probable binding mode. mdpi.com

For instance, studies on pyrimidine derivatives targeting various enzymes utilize docking to elucidate key interactions. In a study of thiazole-clubbed pyridine (B92270) scaffolds as potential COVID-19 inhibitors, molecular docking was used to evaluate their interaction with the main protease (Mpro). The results identified specific non-bonding interactions and calculated the binding energy for each derivative, with the best-docked compound exhibiting a binding energy of -8.6 kcal/mol. mdpi.com Similarly, docking simulations of pyridine derivatives with the CDK2 enzyme helped identify potent inhibitors by predicting their binding conformation within the enzyme's active site. mdpi.com These simulations reveal crucial amino acid residues that stabilize the ligand-protein complex, guiding further optimization.

Table 1: Representative Molecular Docking Results for Pyrimidine Derivatives

Compound Class Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol) Reference
Thiazole Clubbed Pyridines SARS-CoV-2 Mpro Not specified -8.6 mdpi.com
Pyridine Derivatives CDK2/cyclin A2 Not specified Not specified mdpi.com
Pyridine-4-carbohydrazide Derivatives DNA Not specified Not specified cmjpublishers.com

This table provides examples of docking studies on related pyrimidine structures to illustrate the type of data generated.

In silico Modeling for Kinase Complex Interactions (e.g., c-Src kinase, p38 MAP kinase)

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is linked to numerous diseases, including cancer and inflammatory disorders. This compound derivatives have been investigated as potential kinase inhibitors, and in silico modeling is essential for understanding their mechanism of action.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase pathway is a key mediator of inflammatory responses. researchgate.net Computational modeling of pyrimidinyl imidazoles as p38 kinase inhibitors has revealed vital binding conformations. researchgate.net Docking studies show that these compounds typically occupy the ATP-binding site of the kinase. The pyrimidine core often forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) portion of ATP. For example, in silico studies on imidazole (B134444) derivatives targeting p38 MAP kinase showed that the most active compound, AA6, achieved a high docking score of 7.83 kcal/mol, indicating strong binding affinity. nih.gov

Cyclin-Dependent Kinases (CDKs): In the context of cancer therapy, derivatives such as 4-substituted N-phenylpyrimidin-2-amines have been modeled as inhibitors of CDK2, CDK4, and CDK6. nih.gov Molecular docking and molecular dynamics simulations help to analyze the interactions between the inhibitors and the kinase active sites, providing a basis for developing compounds that can overcome drug resistance. nih.gov Docking studies on 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines against CDK2 and CDK9 have also provided crucial clues for structural optimization by revealing the precise binding modes within the kinase domains. rsc.org

Table 2: Key Interactions of Pyrimidine Derivatives with Kinases from In Silico Models

Derivative Class Kinase Target Key Interaction Type Interacting Amino Acid Residues Reference
Imidazole Derivatives p38 MAP Kinase Not specified Not specified nih.gov
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines CDK2 / CDK9 Not specified Not specified rsc.org
4-substituted N-phenylpyrimidin-2-amines CDK2 / CDK4 / CDK6 Not specified Not specified nih.gov

This table summarizes findings from in silico modeling of related pyrimidine compounds with specific kinase targets.

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models are pivotal in deriving these relationships for this compound derivatives, allowing for the prediction of activity and the rational design of improved analogues.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method builds a statistical model correlating the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. For N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed. mdpi.com These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electropositive group at a specific position on the phenyl ring increases inhibitory potency. Such models have demonstrated good predictive power, with high correlation coefficients (q² > 0.7). mdpi.com

SAR from Docking: Molecular docking also directly informs SAR. By comparing the docking scores and binding modes of a series of derivatives, researchers can deduce which structural modifications enhance binding. For instance, adding a hydrogen bond donor or acceptor group that can interact with a specific residue in the target's active site would be predicted to increase affinity. Studies on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors utilized molecular modeling to show that the central pyrimidine ring is a suitable template for developing dual-activity inhibitors. nih.gov The models helped rationalize why certain substituents at the C-2 and C-4 positions led to more potent inhibition. nih.gov

By integrating these computational approaches, a detailed SAR can be constructed. This allows medicinal chemists to prioritize which derivatives to synthesize and test, saving significant time and resources in the drug discovery process. The insights gained from these models are crucial for optimizing the this compound scaffold to achieve higher potency and selectivity for a desired biological target.

Table 3: Computationally-Derived SAR Insights for Pyrimidine Derivatives

Derivative Series Computational Method Structural Feature Predicted Effect on Activity Reference
N-phenylpyrimidine-4-amines 3D-QSAR (CoMFA/CoMSIA) Steric/Electrostatic Fields Identified regions where modifications enhance or decrease activity mdpi.com
2,4-disubstituted pyrimidines Molecular Modeling Substituents at C-2 and C-4 positions Correlated with changes in cholinesterase inhibition potency nih.gov
4-substituted N-phenylpyrimidin-2-amines 3D-QSAR Steric and Electrostatic Fields Correlated with inhibitory activity against CDK2, CDK4, and CDK6 nih.gov

Reactivity Profiles and Derivatization Strategies of N2 Phenylpyrimidine 2,5 Diamine Scaffolds

Reactions Involving Amine Functionalities

The two amine groups on the pyrimidine (B1678525) ring, one at the 2-position and the other at the 5-position, are primary sites for chemical reactions. Their nucleophilicity allows for a range of transformations, including the formation of imines, amides, and sulfonamides.

Schiff Base Formation and Imine Chemistry

The reaction of primary amines with aldehydes or ketones to form Schiff bases, or imines, is a fundamental transformation in organic chemistry. For N2-phenylpyrimidine-2,5-diamine, both the 2-amino and 5-amino groups can potentially participate in this reaction. The condensation is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. sdiarticle5.comnih.gov

The reactivity of each amine group towards Schiff base formation can be influenced by its electronic environment. The 2-amino group, being attached to a carbon flanked by two nitrogen atoms in the pyrimidine ring, may exhibit different reactivity compared to the 5-amino group. The formation of pyrimidine-based Schiff bases is a well-established method for creating novel compounds with diverse biological activities. sdiarticle5.comnih.gov For instance, pyrimidine Schiff bases have been synthesized by condensing amino-pyrimidines with various aromatic aldehydes. sdiarticle5.com

Reactant 1Reactant 2ConditionsProductReference
2-Amino-4-hydroxy-6-methylpyrimidine2-Hydroxy-1-naphthaldehydeEthanol (B145695), reflux(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-6-methylpyrimidin-4-ol sdiarticle5.com
5-Formyl-6-methyl-2-phenylpyrimidin-4-amineAromatic aminesTHF, In(OTf)3 (cat.)5-Iminomethylpyrimidine derivatives nih.gov

This table presents examples of Schiff base formation with related pyrimidine structures, illustrating the general reaction conditions.

Acylation and Sulfonamidation Reactions

The amine functionalities of this compound are readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Selective acylation or sulfonylation of one amine group over the other can be a synthetic challenge and may depend on the steric and electronic properties of both the aminopyrimidine and the acylating/sulfonylating agent. The synthesis of N-acyl-N'-aryltetramethylenediamines has been reported, which are precursors to cyclic amidines. conicet.gov.ar This highlights the utility of selective acylation in more complex synthetic routes. For example, N-acylation of N-arylputrescines has been achieved selectively using carboxylic acid anhydrides. conicet.gov.ar

Electrophilic and Nucleophilic Substitution on Aromatic Rings

Both the pyrimidine and phenyl rings of the scaffold can undergo substitution reactions, although their reactivity differs significantly due to the electronic nature of each ring system.

Pyrimidine Ring Modifications

The pyrimidine ring is generally considered an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. The presence of two activating amino groups on the this compound scaffold can, however, influence this reactivity.

Nucleophilic aromatic substitution (SNAr) can occur on the pyrimidine ring, particularly if a good leaving group is present at positions 4 or 6. While the parent scaffold does not have such a leaving group, synthetic precursors to it might. The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by N-alkylation, forming a pyrimidinium salt which is more electrophilic. wur.nl

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. However, the electron-donating amino groups can activate the ring towards electrophiles to some extent. For related diaminopyrimidine systems, substitutions at the C5 position have been reported. acs.org

Phenyl Ring Derivatizations

The phenyl ring attached to the 2-amino group is susceptible to electrophilic aromatic substitution. The -NH- group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino substituent. byjus.com

Common electrophilic substitution reactions that can be performed on the phenyl ring include:

Halogenation: Introduction of bromine or chlorine using reagents like Br2 or Cl2, often with a Lewis acid catalyst. youtube.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl3. youtube.com

The specific conditions for these reactions would need to be optimized to avoid side reactions on the pyrimidine core and the other amino group. Protection of the more reactive sites may be necessary.

ReactionReagentsExpected Major Products (on Phenyl Ring)Reference
BrominationBr2, FeBr34-Bromo-N2-phenylpyrimidine-2,5-diamine and 2-Bromo-N2-phenylpyrimidine-2,5-diamine youtube.com
NitrationHNO3, H2SO44-Nitro-N2-phenylpyrimidine-2,5-diamine and 2-Nitro-N2-phenylpyrimidine-2,5-diamine youtube.com
SulfonationFuming H2SO44-(2,5-Diaminopyrimidin-2-ylamino)benzenesulfonic acid byjus.com
Friedel-Crafts AcylationRCOCl, AlCl31-(4-(2,5-Diaminopyrimidin-2-ylamino)phenyl)alkan-1-one youtube.com

This table outlines expected derivatizations on the phenyl ring based on general principles of electrophilic aromatic substitution on anilines.

Cycloaddition and Heterocyclic Ring Annulation Reactions

The diaminopyrimidine scaffold can serve as a building block for the construction of more complex fused heterocyclic systems. The amine groups can participate in condensation reactions with bifunctional electrophiles to form new rings.

For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidine structures. The reaction of 6-aminouracils with α,β-unsaturated ketones has been shown to produce pyrido[2,3-d]pyrimidines through a sequence of conjugate addition, cyclization, and oxidation steps. nih.gov While the starting material is different, the underlying principle of using an amino-pyrimidine to build a fused pyridine (B92270) ring is relevant.

Furthermore, the pyrimidine ring itself, particularly in its activated forms, can participate in cycloaddition reactions. While less common for the parent pyrimidine, inverse-electron-demand Diels-Alder reactions are known for more electron-deficient nitrogen heterocycles like pyridazines and tetrazines, which can lead to the formation of new fused ring systems. nih.gov

Ring Closure Approaches for Rational Molecular Design

The presence of two amino groups in a 1,3-relationship on the pyrimidine core of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring by reacting the diamine with a bifunctional electrophile. Such approaches are fundamental in medicinal chemistry for the creation of purine (B94841) analogs and other biologically relevant scaffolds.

One common strategy involves the reaction of the diamine with reagents like formic acid, orthoesters, or other one-carbon donors to construct a fused imidazole (B134444) ring, leading to the formation of substituted purine derivatives. The general mechanism for these cyclocondensation reactions typically involves the initial formation of an amidine or a related intermediate, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic fused system.

While specific examples detailing the cyclocondensation of this compound are not extensively documented in readily available literature, the established reactivity of similar 2,5-diaminopyrimidine (B1361531) systems provides a strong basis for predicting its behavior. For instance, the reaction with a 1,2-diketone in a protic solvent would be expected to form a pyrazine-fused pyrimidine. The reaction conditions, such as solvent and temperature, play a crucial role in directing the outcome of these cyclization reactions.

Palladium-Catalyzed Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. For a molecule like this compound, these reactions open up avenues to introduce a wide array of substituents, thereby modulating its electronic and steric properties.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming C-N bonds. wikipedia.org This reaction could be employed to further functionalize the amino groups of this compound or to couple the diamine with aryl halides. wikipedia.orgnih.gov The choice of palladium precursor, ligand, and base is critical for the success of these couplings. Bidentate phosphine (B1218219) ligands, for example, have been shown to be effective in promoting the amination of primary amines. wikipedia.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that facilitates the formation of C-C bonds between an organoboron compound and a halide or triflate. To utilize this reaction on the this compound scaffold, a halogen atom would typically need to be present on the pyrimidine ring. For instance, a hypothetical 4-chloro-N2-phenylpyrimidine-2,5-diamine could be coupled with various aryl or heteroaryl boronic acids to generate more complex, extended aromatic systems. The efficiency of such reactions is highly dependent on the palladium catalyst, ligand, base, and solvent system used. Microwave irradiation has been shown to accelerate Suzuki couplings of chloropyrimidines.

Advanced Research Applications and Contemporary Directions of N2 Phenylpyrimidine 2,5 Diamine Analogs

Role as Versatile Precursors in Complex Organic Synthesis

The N2-phenylpyrimidine-2,5-diamine scaffold is a valuable precursor in organic synthesis due to its multiple functional groups that can be selectively modified. The pyrimidine (B1678525) core, with its electron-deficient nature, and the reactive amino groups offer a platform for constructing a wide array of complex molecules.

Building Blocks for Diverse Heterocyclic Compounds

The diaminopyrimidine framework is a fundamental building block for a variety of heterocyclic systems. The presence of two amino groups allows for sequential reactions to build fused heterocyclic rings. For instance, imidazo[1,2-a]pyrimidine (B1208166) derivatives, which have a broad range of medicinal applications including as anticancer and antimicrobial agents, can be synthesized from appropriately substituted aminopyrimidines. rsc.org The general reactivity of the pyrimidine ring, which is electron-deficient, makes it susceptible to nucleophilic attack, while the amino groups can be functionalized to create more complex structures. scialert.net This reactivity allows for the synthesis of fused systems like purines and pteridines. The N2-phenyl substituent can modulate the reactivity and solubility of the precursor and the final products.

Furthermore, diaminopyrimidine derivatives are key scaffolds for the development of potent enzyme inhibitors. For example, they have been used to design and synthesize novel focal adhesion kinase (FAK) inhibitors, which have shown significant antiproliferative activities against cancer cell lines. mdpi.com In these applications, the diaminopyrimidine core acts as a rigid scaffold to which various substituents can be attached to optimize binding to the target enzyme.

Intermediates for the Synthesis of Biomolecules

The structural analogy of the pyrimidine ring to the nucleobases (cytosine, thymine, and uracil) makes this compound and its analogs valuable intermediates in the synthesis of biomolecules, particularly nucleoside and nucleotide analogs. nih.gov These analogs are a cornerstone of antiviral and anticancer therapies. nih.gov

Research has demonstrated the synthesis of chiral acyclic nucleoside analogs using pyrimidine derivatives. mdpi.com In these synthetic pathways, the pyrimidine base is coupled with a chiral side chain that mimics the sugar moiety of natural nucleosides. mdpi.com The ability to introduce a variety of substituents on the pyrimidine ring, such as at the C5 position, has led to the development of potent inhibitors of mycobacterial growth. nih.gov The N2-phenyl group in this compound offers a site for further modification to fine-tune the biological activity and pharmacokinetic properties of the resulting nucleoside analogs.

Rational Design of Ligands in Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups in this compound are excellent coordination sites for metal ions. This has spurred interest in their use as ligands in coordination chemistry.

Metal Complexation Studies with Pyrimidine-Derived Ligands

Phenylpyrimidine derivatives are widely used as ligands in the synthesis of metal complexes. The pyrimidine nitrogen atoms and the potential for the phenyl group to participate in cyclometalation make them versatile ligands for various metals, including platinum(II) and iridium(III). researchgate.netresearchgate.net The coordination of these ligands to metal centers can lead to complexes with interesting photophysical and electrochemical properties.

For example, bis(4-phenylpyrimidine-2-thio)alkane ligands have been used to synthesize a series of copper(I) iodide coordination polymers. The structural motifs of these polymers were found to be dependent on the length of the alkane spacer, demonstrating how the ligand structure can be rationally designed to control the assembly of the resulting coordination network. rsc.orgrsc.org

Ligand TypeMetal IonResulting StructureReference
bis(4-phenylpyrimidine-2-thio)alkaneCu(I)1D and 2D coordination polymers rsc.orgrsc.org
4,6-bis(2″,2′-bipyrid-6'-yl)-2-phenylpyrimidine-Helical oligo-tridentate ligand cdnsciencepub.com
Diamine derivativesPt(II), Ru(II), Pd(II), Ir(III)Anticancer agents nih.gov

Cyclometallated Systems and Their Photophysical Attributes

Cyclometalated complexes, where a ligand forms a chelate ring with a metal ion through a carbon-metal bond, are of great interest for their applications in organic light-emitting diodes (OLEDs) and as photosensitizers. Phenylpyrimidine ligands are excellent candidates for forming such complexes.

Tris-cyclometalated iridium(III) complexes containing a 2-phenylpyrimidine (B3000279) ligand have been synthesized and their photophysical properties investigated. nih.gov These complexes can exhibit strong green emission. nih.gov The emission properties can be tuned by modifying the substituents on the phenyl or pyrimidine rings. For instance, the introduction of pyridyl groups onto the 2-phenylpyrimidine ligand can lead to pH-responsive emission. nih.gov

Similarly, cyclometalated platinum(II) complexes with 2-phenylpyrimidine ligands have been designed. These complexes show phosphorescence ranging from green to red/near-infrared. The photoluminescence quantum yield (PLQY) and emission wavelength can be tuned by the electronic nature of the substituents on the phenyl ring. researchgate.net

Metal Complex TypeLigandEmission ColorQuantum YieldReference
Cyclometalated Pt(II)2-(3-methoxyphenyl)pyrimidineGreen to Red/NIRUp to 52% in solution researchgate.net
Cyclometalated Ir(III)2-phenylpyrimidine derivativesGreen- nih.gov
Cyclometalated Ir(III)4,6-diphenyl pyrimidineGreenUp to 86% in PMMA researchgate.net

Optoelectronic Materials Development

The electron-deficient nature of the pyrimidine ring makes this compound analogs and related structures promising building blocks for optoelectronic materials. These materials are being explored for use in OLEDs as emitters, hosts, and electron-transporting materials. spiedigitallibrary.org

Derivatives of 2-phenylpyrimidine containing donor moieties like triphenylamine (B166846) have been synthesized as emitters for OLEDs. mdpi.comnih.gov These materials exhibit high thermal stability and have been used to fabricate OLEDs with external quantum efficiencies (EQEs) up to 10.6%. mdpi.comnih.gov The introduction of substituents, such as methoxy (B1213986) groups, can improve the hole-transporting properties and shift the emission color. nih.gov

Phenylpyrimidine-based iridium complexes have been developed as phosphorescent emitters for high-performance green-yellow OLEDs. bohrium.com Furthermore, pyrimidine derivatives have been incorporated into host materials for thermally activated delayed fluorescence (TADF) OLEDs, leading to devices with high efficiencies and reduced efficiency roll-off. researchgate.netresearchgate.net The combination of electron-donating groups with the electron-accepting pyrimidine core is a key strategy in designing these advanced materials. nih.govnih.gov

Material TypeApplicationPerformance MetricValueReference
Phenylpyrimidine derivativeOLED EmitterMax EQE10.6% nih.gov
Acridine-pyrimidine derivativeTADF OLED Host-Low efficiency roll-off researchgate.net
Phenoxazine-pyrimidine derivativeGreen TADF Emitter-- spiedigitallibrary.org
4,6-bis(3,5-di-tert-butylphenyl)pyrimidineBlue Phosphorescent OLED HostEQE28% spiedigitallibrary.org

Application in Organic Light-Emitting Diodes (OLEDs) as Emitters

The pyrimidine core, being an electron-deficient aromatic system, is a crucial component in the design of organic semiconductors for electronic devices like OLEDs. nih.govresearchgate.net Its strong electron-accepting nature, a result of the C=N double bonds, allows for its incorporation into various materials, including phosphorescent and fluorescent emitters. nih.govresearchgate.netspiedigitallibrary.org Pyrimidine derivatives have shown significant potential in enhancing the performance of OLEDs. spiedigitallibrary.org

Recent research has focused on developing emitters that can efficiently utilize triplet excitons, which are generated in a 3:1 ratio to singlet excitons under electrical excitation. nih.gov Phenyl pyrimidine derivatives combined with donor moieties like triphenylamine have been synthesized and investigated as emitters. nih.gov These compounds exhibit high thermal stability, with 5% weight loss temperatures recorded at 397 °C and 438 °C, making them suitable for fabrication processes like vacuum evaporation. nih.gov OLEDs fabricated with these materials have achieved maximum external quantum efficiencies (EQE) of up to 10.6%. nih.govnih.gov

Furthermore, the development of host materials is critical for high-performance blue OLEDs. A strategy combining acridine (B1665455) (donor) and pyrimidine (acceptor) moieties has yielded novel host materials with high triplet energies (up to 3.07 eV) and excellent thermal and morphological properties. vu.lt When used with a sky-blue thermally activated delayed fluorescence (TADF) emitter, an OLED with a maximum EQE of 13.6% and low efficiency roll-off was achieved. vu.lt This demonstrates the importance of the pyrimidine scaffold in creating efficient and stable OLEDs.

Contributions to Photovoltaic Material Design (as a general pyrimidine-diamine scaffold)

The inherent electron-deficient character of the pyrimidine ring makes it a valuable building block not only for OLEDs but also for organic photovoltaic (OPV) solar cells. researchgate.net The strong electron affinity and good electrical and optical properties of pyrimidine derivatives are advantageous for their use in various organic electronic applications. researchgate.net The ability to chemically modify the pyrimidine scaffold allows for the fine-tuning of its electronic properties, which is essential for designing efficient materials for solar energy conversion. researchgate.net While the primary focus of recent literature has been on OLEDs, the fundamental properties that make pyrimidine-diamines successful in that domain are directly transferable and relevant to their potential application in photovoltaic material design.

Exploration in Molecular Probes for Biological Target Modulation

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, particularly in oncology. nih.gov Its ability to mimic the adenine (B156593) ring of ATP allows it to interact with the hinge region of kinase active sites, making it a cornerstone for the development of kinase inhibitors. nih.govrsc.org

Design and Development of Kinase Inhibitor Scaffolds (e.g., Cyclin-Dependent Kinases, Axl Kinase)

The this compound framework and its analogs have been extensively explored for their potential as kinase inhibitors.

Axl Kinase Inhibitors: The receptor tyrosine kinase AXL is a significant target in oncology due to its role in tumor growth and metastasis. nih.gov Researchers have developed 2,4,5-trisubstituted pyrimidines based on computational modeling that show potent inhibition of AXL in vitro with IC50 values as low as 19 nM. nih.gov However, the pyrimidine scaffold's prevalence in kinase inhibitors can lead to broader selectivity, with some compounds inhibiting multiple kinases. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial for cell cycle regulation and gene transcription, making them key targets in cancer therapy. nih.gov

A series of N²,N⁴-diphenylpyrimidine-2,4-diamines were identified as potent dual inhibitors of CDK2 and CDK9. rsc.org Further structure-activity relationship (SAR) studies led to the synthesis of novel analogs, with the most potent inhibitors showing IC50 values of 83 nM for CDK2 and 65 nM for CDK9. rsc.org

Another study focused on developing dual CDK6 and CDK9 inhibitors, leading to the discovery of 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives. nih.gov One compound from this series demonstrated balanced potency against both kinases, inhibited downstream signaling, and showed significant tumor growth inhibition in a xenograft mouse model. nih.gov

The versatility of the pyrimidine core allows for targeted modifications to achieve desired selectivity and potency against various kinases implicated in diseases. acs.org

Table 1: Selected Pyrimidine-Based Kinase Inhibitors and Their Activities

Compound Class Target Kinase(s) Key Findings Reference(s)
2,4,5-Trisubstituted Pyrimidines AXL Potent in vitro inhibition (IC50 = 19 nM). nih.gov
N²,N⁴-Disubstituted Pyrimidine-2,4-diamines CDK2 / CDK9 IC50 values of 83 nM (CDK2) and 65 nM (CDK9) for the most potent compounds. rsc.org

Development of Scaffolds for Anti-Infective Agent Research (e.g., Antitubercular, Antimicrobial)

The pyrimidine-diamine scaffold has also been a fruitful starting point for the development of novel anti-infective agents.

Antitubercular Activity: Tuberculosis remains a significant global health threat, necessitating the discovery of new drugs. nih.gov

A novel class of antitubercular agents based on a 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione scaffold has been reported. nih.gov Certain isomers from this series exhibited potent activity against Mycobacterium tuberculosis (H37Rv strain) with Minimum Inhibitory Concentrations (MIC) as low as 0.03-0.06 μg/mL and also showed efficacy against multidrug-resistant strains. nih.gov

The diamine antibiotic SQ109, which has a diamine structure, has shown excellent in vitro activity against various M. tuberculosis strains (MIC range of 0.16 to 0.64 μg/ml) and has demonstrated synergistic activity when combined with existing first-line TB drugs in mouse models. nih.gov

Antimicrobial Activity: The pyrimidine framework is a key component in the search for new agents to combat a range of pathogens.

A series of N⁵-(2-substituted benzylidene)-N²,N²-dimethyl-N⁴-phenylpyrimidine-2,4,5-triamine derivatives were synthesized and screened for antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Several derivatives showed significant inhibition of microbial growth. researchgate.net

The well-known antibacterial agent Trimethoprim is a 2,4-diamino-5-benzylpyrimidine, highlighting the historical and ongoing importance of this scaffold in antibacterial research. nih.gov

Recent studies have also synthesized new pyrimidine and pyrimidopyrimidine derivatives that exhibit both antimicrobial and cytotoxic properties, with some compounds showing strong effects against tested cell lines while maintaining a good safety profile for normal cells. nih.gov

Modulation of Receptor Binding Affinities (e.g., Histamine (B1213489) H3 Receptors)

The versatility of the diamine scaffold extends to the modulation of G-protein coupled receptors, such as the histamine H3 receptor (H3R). The H3R is a target of interest for treating various neurological and psychiatric disorders. nih.gov Research has described the synthesis and structure-activity relationships of novel phenoxyphenyl diamine derivatives that exhibit affinity for both the histamine H3 receptor and the serotonin (B10506) transporter, indicating the potential for developing dual-action therapeutic agents from this chemical class. nih.gov

Future Perspectives in this compound Research and Development

The this compound scaffold and its broader family of pyrimidine derivatives continue to be a highly productive platform for scientific discovery. Future research is likely to focus on several key areas. In materials science, the rational design of novel pyrimidine-based emitters and hosts will aim for even higher efficiency, greater stability, and purer color coordinates in OLEDs, particularly for blue light emission. spiedigitallibrary.org The exploration of these materials in other optoelectronic applications, such as organic photovoltaics and sensors, will also continue to expand. researchgate.net

In medicinal chemistry, the focus will be on leveraging the pyrimidine core to design next-generation inhibitors with improved selectivity and novel mechanisms of action. nih.govrsc.org This includes the development of covalent and allosteric inhibitors to overcome drug resistance. The application of pyrimidine-diamines will likely broaden beyond oncology and anti-infectives to other therapeutic areas, including neurodegenerative diseases and inflammatory conditions. acs.org The synthesis of bifunctional molecules, such as PROTACs that incorporate a pyrimidine-based ligand, is also an emerging and promising direction. The continued exploration of this "privileged scaffold" is poised to yield significant advancements in both technology and medicine.

Table 2: List of Mentioned Compounds

Compound Name/Class
This compound
N²,N⁴-diphenylpyrimidine-2,4-diamines
5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine
2,4,5-trisubstituted pyrimidines
Phenyl pyrimidine
Triphenylamine
Acridine
5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
SQ109
N⁵-(2-substituted benzylidene)-N²,N²-dimethyl-N⁴-phenylpyrimidine-2,4,5-triamine
Trimethoprim (2,4-diamino-5-benzylpyrimidine)
Phenoxyphenyl diamine derivatives

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize N2-phenylpyrimidine-2,5-diamine, and how can reaction conditions be optimized for high yield and purity?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, dichloropyrimidine derivatives can react with phenylenediamine analogs under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling for introducing aryl groups .
    • Optimization : Purification via column chromatography or recrystallization ensures high purity (>95%), as emphasized in studies of structurally similar pyrimidine-diamines .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and amine proton environments .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, critical for structure-activity studies .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
    • Data interpretation : Compare spectral data with computational models (e.g., DFT) to validate structural assignments .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition or receptor binding?

  • Approach :

  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates or radiolabeled ligands to assess competitive/non-competitive binding .
  • Molecular docking : Model interactions with target proteins (e.g., kinases) to identify key binding residues .
  • Mutagenesis studies : Validate predicted binding sites by introducing point mutations in target enzymes .
    • Challenges : Address solubility issues by derivatizing the compound with hydrophilic groups (e.g., sulfonates) without altering bioactivity .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Root cause analysis :

  • Purity discrepancies : Use HPLC-MS to verify compound integrity; impurities >5% can skew bioassay results .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab variability .
  • Structural analogs : Compare activity with isomers (e.g., 4-chloropyridine-3,5-diamine) to assess positional effects of substituents .
    • Validation : Replicate studies with orthogonal assays (e.g., enzymatic vs. cellular) to confirm target specificity .

Q. How does the substitution pattern on the pyrimidine ring influence the physicochemical and biological properties of this compound?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl, -NO₂): Enhance electrophilicity, improving binding to nucleophilic enzyme pockets .
  • Amino group position : 2,5-substitution enables dual hydrogen-bonding interactions, critical for stabilizing protein-ligand complexes .
    • Thermodynamic stability : Differential scanning calorimetry (DSC) reveals melting points correlated with substituent bulkiness (e.g., methyl vs. phenyl groups) .

Key Data from Literature

  • Molecular weight : 214.74 g/mol (for analogs like N5,N5-diethyltoluene-2,5-diamine monohydrochloride) .
  • Reaction yields : 60–85% for pyrimidine-diamine syntheses under optimized conditions .
  • Enzymatic IC₅₀ : Ranges from 0.5–10 µM for kinase inhibitors with similar substitution patterns .

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